N-isobutyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide
Description
N-isobutyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide is a thiazole-acetamide hybrid compound characterized by a thiazol-4-yl core linked via a thioether bridge to a 2-oxo-2-(p-tolylamino)ethyl group. The acetamide moiety is substituted with an isobutyl chain, which enhances lipophilicity and may influence bioavailability.
Properties
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(2-methylpropyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-12(2)9-19-16(22)8-15-10-24-18(21-15)25-11-17(23)20-14-6-4-13(3)5-7-14/h4-7,10,12H,8-9,11H2,1-3H3,(H,19,22)(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDLAEIKKRMAOAB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NCC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The chemical shift of the ring proton and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .
Thiazoles are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . The solubility of thiazoles and their derivatives can influence their bioavailability and pharmacokinetics.
Biological Activity
N-isobutyl-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide, with CAS number 941874-60-8, is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of this compound is , and it has a molecular weight of 377.5 g/mol. The structure features a thiazole ring, which is known for its biological significance, particularly in medicinal chemistry.
| Property | Value |
|---|---|
| CAS Number | 941874-60-8 |
| Molecular Formula | C₁₈H₂₃N₃O₂S₂ |
| Molecular Weight | 377.5 g/mol |
Antimicrobial Activity
Research indicates that compounds containing thiazole rings exhibit significant antimicrobial properties. A study on related thiazole derivatives showed promising results against various bacterial strains, suggesting that this compound may possess similar activity. The mechanism of action is often linked to the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Thiazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that modifications to the thiazole structure can enhance cytotoxicity against cancer cell lines. For instance, compounds with similar functional groups have shown to induce apoptosis in cancer cells through various pathways, including the activation of caspases and disruption of mitochondrial membrane potential.
Case Studies
- Study on Thiazole Derivatives : A study published in the Journal of Medicinal Chemistry evaluated a series of thiazole derivatives for their anticancer activity. Results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines, providing a benchmark for evaluating this compound's efficacy .
- Antimicrobial Evaluation : Another investigation assessed the antimicrobial properties of thiazole-based compounds against Staphylococcus aureus and Escherichia coli. The study found that some derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL, suggesting potential therapeutic applications .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies typically focus on proteins involved in disease pathways, such as enzymes critical for bacterial survival or receptors implicated in cancer progression.
Binding Affinity Results
The docking studies suggest that this compound may bind effectively to target proteins with binding energies ranging from -5.8 to -8.2 kcal/mol, indicating a strong interaction that could translate into biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features and Substituent Effects
The compound’s core structure aligns with several classes of thiazole- and thiazolidinone-based acetamides (Table 1). Key differentiating features include:
- Isobutyl substituent : Compared to phenyl, allyl, or benzyl groups in (e.g., N-allyl-3-benzyl-4-oxo-2-thioxothiazolidine-5-carboxamide), the branched isobutyl chain may improve membrane permeability .
- Thioether linkage: The thioether bridge in the target compound contrasts with sulfamoyl or sulfonamide groups in quinazolinone derivatives (), which exhibit higher melting points (up to 315°C) due to stronger intermolecular interactions .
Physicochemical Properties
- Melting Points: Quinazolinone derivatives with sulfamoyl groups () exhibit exceptionally high melting points (251–315°C), attributed to hydrogen bonding and π-stacking. In contrast, thiazole-acetamides with alkyl chains (e.g., ’s isobutyl analog) have lower melting points (~147–207°C), suggesting the target compound may similarly prioritize solubility over crystallinity .
- Spectroscopic Data: The target compound’s NMR and MS profiles would resemble ’s compounds, with distinct shifts for the p-tolylamino proton (δ ~7.2–7.4 ppm) and isobutyl methyl groups (δ ~0.9–1.2 ppm) .
Data Table: Comparative Analysis of Key Analogs
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
